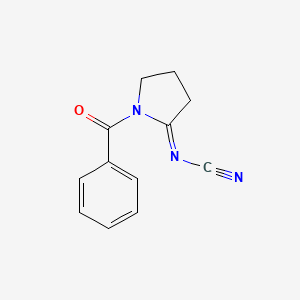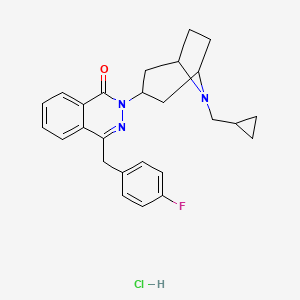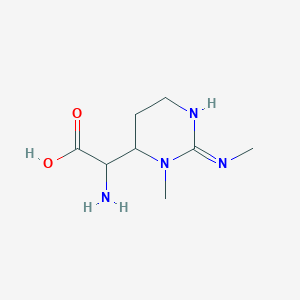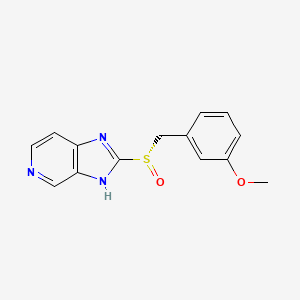
2-(1,1'-Biphenyl)-4-yl-2-methylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1'-ビフェニル)-4-イル-2-メチルモルホリン塩酸塩は、ビフェニル基がモルホリン環に結合した化学化合物です。
準備方法
合成経路および反応条件
2-(1,1'-ビフェニル)-4-イル-2-メチルモルホリン塩酸塩の合成は、通常、ビフェニル誘導体とモルホリン誘導体のカップリングによって行われます。 一般的な方法の1つは、鈴木-宮浦カップリング反応であり、パラジウム触媒を使用して、アリールハライドと有機ホウ素化合物のクロスカップリングを促進します 。反応条件には、炭酸カリウムなどの塩基と、トルエンまたはエタノールなどの溶媒が含まれることがよくあります。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上します。さらに、最終生成物の精製は非常に重要であり、再結晶またはクロマトグラフィーなどの技術が含まれる場合があります。
化学反応の分析
反応の種類
2-(1,1'-ビフェニル)-4-イル-2-メチルモルホリン塩酸塩は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応により、分子に酸素含有官能基が導入される可能性があります。
還元: この反応により、酸素含有官能基が除去されたり、二重結合が還元されたりする可能性があります。
置換: この反応により、1つの官能基が別の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムまたは三酸化クロムなどがあります。
還元: 一般的な試薬には、水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどがあります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)や求核試薬(例:アミン、アルコール)などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりビフェニルケトンまたはアルコールが生成される可能性があり、還元によりビフェニルアルカンが生成される可能性があります。
科学研究の応用
2-(1,1'-ビフェニル)-4-イル-2-メチルモルホリン塩酸塩は、いくつかの科学研究の応用があります。
科学的研究の応用
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride has several scientific research applications:
作用機序
2-(1,1'-ビフェニル)-4-イル-2-メチルモルホリン塩酸塩の作用機序には、特定の分子標的との相互作用が関与します。たとえば、特定の酵素または受容体を阻害して、観察される生物学的効果を引き起こす可能性があります。 特定の用途や状況に応じて、正確な経路と標的は異なる場合があります .
類似化合物の比較
類似化合物
ビフェニル: 2つのフェニル環が結合した単純な化合物.
フルルビプロフェン: ビフェニル構造を持つ非ステロイド系抗炎症薬.
ベンゾイミダゾール: 類似の芳香族構造と多様な生物活性を持つ化合物.
独自性
2-(1,1'-ビフェニル)-4-イル-2-メチルモルホリン塩酸塩は、ビフェニル基とモルホリン環の組み合わせにより、独特の化学的および生物学的特性を備えているため、ユニークです。この組み合わせにより、さまざまな分野で多様な用途が可能になり、研究開発にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a biphenyl structure.
Benzimidazole: A compound with a similar aromatic structure and diverse biological activities.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-2-methylmorpholine hydrochloride is unique due to its combination of a biphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
109461-33-8 |
|---|---|
分子式 |
C17H20ClNO |
分子量 |
289.8 g/mol |
IUPAC名 |
2-methyl-2-(4-phenylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-17(13-18-11-12-19-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h2-10,18H,11-13H2,1H3;1H |
InChIキー |
FZRZDZNIEKDYDM-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


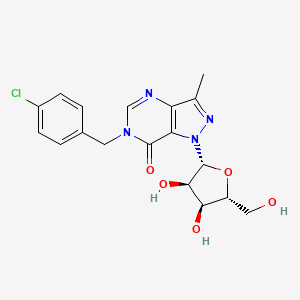

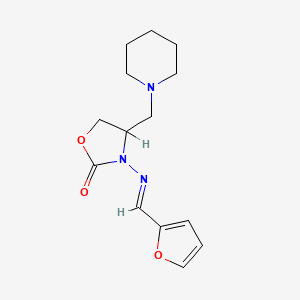
![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)

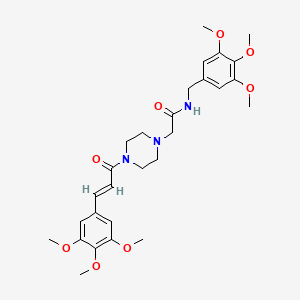


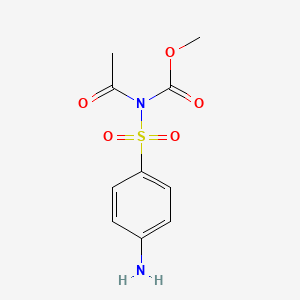
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
